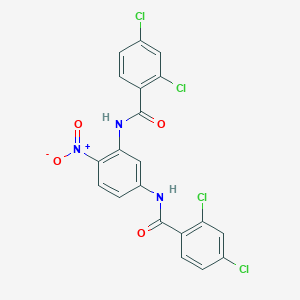![molecular formula C16H16BrN3O B4968352 2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide CAS No. 43181-79-9](/img/structure/B4968352.png)
2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide, also known as MBPE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. In
作用機序
The mechanism of action of 2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and synaptic transmission in the central nervous system. Specifically, this compound has been shown to increase the release of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behaviors. Additionally, this compound has been shown to increase the expression of certain genes involved in cell proliferation and differentiation, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using 2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide in laboratory experiments is its ability to modulate neurotransmitter release and synaptic transmission, making it a useful tool for studying the mechanisms of these processes. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other psychostimulants. However, one limitation of using this compound in laboratory experiments is its potential for abuse and addiction, which may limit its usefulness in certain studies.
将来の方向性
There are several potential future directions for research on 2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry and neuroscience. Finally, more research is needed to explore the safety and potential side effects of this compound, particularly in the context of long-term use.
合成法
The synthesis method of 2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide involves the reaction of 1-phenylethanone with 2-amino-5-methylbenzimidazole in the presence of hydrobromic acid. The resulting product is then purified through recrystallization to obtain this compound in its hydrobromide salt form.
科学的研究の応用
2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenylethanone hydrobromide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, this compound has been studied for its effects on the central nervous system, including its potential as a psychostimulant and anxiolytic. In neuroscience, this compound has been investigated for its potential as a research tool for studying the mechanisms of neurotransmitter release and synaptic transmission.
特性
IUPAC Name |
2-[2-(methylamino)benzimidazol-1-yl]-1-phenylethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O.BrH/c1-17-16-18-13-9-5-6-10-14(13)19(16)11-15(20)12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRXHNINIURTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
43181-79-9 |
Source


|
| Record name | Ethanone, 2-[2-(methylamino)-1H-benzimidazol-1-yl]-1-phenyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43181-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate](/img/structure/B4968271.png)


![1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B4968283.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4968301.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4968306.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B4968308.png)
![(3,5-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B4968316.png)
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-fluorophenyl)ethyl]benzamide](/img/structure/B4968326.png)
![5-(4-fluorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4968333.png)

![1,7-dimethyl-4-(2-methyl-4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4968341.png)
![4-(5-{[9-methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4968349.png)
![N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968359.png)